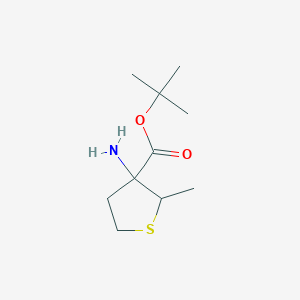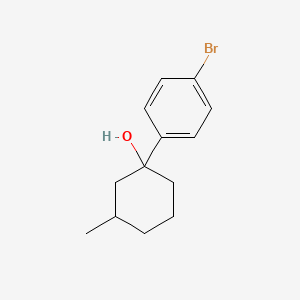
1-(4-Bromophenyl)-3-methylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-methylcyclohexan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-methylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the bromination of phenylcyclohexanol derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed:
Oxidation: 1-(4-Bromophenyl)-3-methylcyclohexanone.
Reduction: 1-(4-Bromophenyl)-3-methylcyclohexane.
Substitution: 1-(4-Azidophenyl)-3-methylcyclohexan-1-ol or 1-(4-Cyanophenyl)-3-methylcyclohexan-1-ol.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for complex chemical structures.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-3-methylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-methylcyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol: Similar structure but with a fluorine atom instead of bromine.
1-(4-Iodophenyl)-3-methylcyclohexan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs
Propriétés
Formule moléculaire |
C13H17BrO |
|---|---|
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-10-3-2-8-13(15,9-10)11-4-6-12(14)7-5-11/h4-7,10,15H,2-3,8-9H2,1H3 |
Clé InChI |
GNRGPJCYROKOTM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(C2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



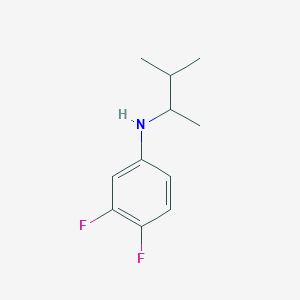
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13234770.png)

![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13234774.png)
![tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13234777.png)
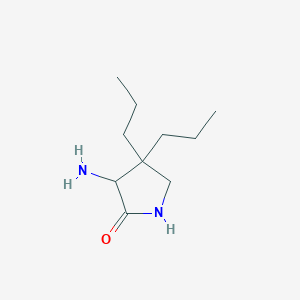
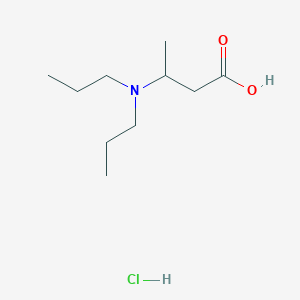

![4-[(Propan-2-yloxy)methyl]piperidin-2-one](/img/structure/B13234815.png)
